molecular formula C10H14N2O3 B13178437 2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B13178437
M. Wt: 210.23 g/mol
InChI Key: XBCMIJAFTVCFNT-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with pyran intermediates under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its pyrano-pyrazole core, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)12-9(10(13)14)7-3-4-15-5-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

XBCMIJAFTVCFNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCOCC2=N1)C(=O)O

Origin of Product

United States

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